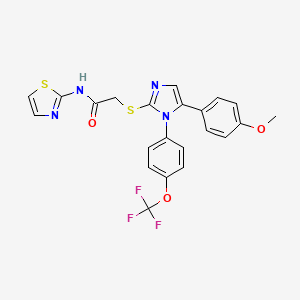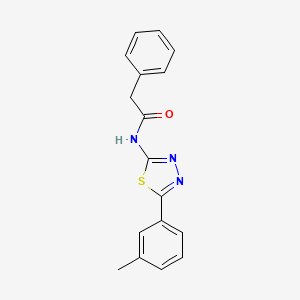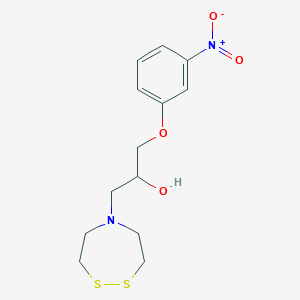
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects that make it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
作用机制
The mechanism of action of 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol is complex and involves the modulation of several different signaling pathways. This compound has been found to modulate the activity of GABA-A receptors, which are important targets for many drugs used in the treatment of anxiety, epilepsy, and other neurological disorders. Additionally, 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to modulate the activity of nitric oxide synthase, which is responsible for the production of nitric oxide. Finally, this compound has been found to protect neurons from oxidative damage, which is a common feature of many neurological disorders.
Biochemical and Physiological Effects:
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to have various biochemical and physiological effects that make it a valuable tool for scientific research. Some of the most notable effects of this compound include:
1. Modulation of GABA-A receptor activity: 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to modulate the activity of GABA-A receptors, which are important targets for many drugs used in the treatment of anxiety, epilepsy, and other neurological disorders.
2. Modulation of nitric oxide synthase activity: 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to modulate the activity of nitric oxide synthase, which is responsible for the production of nitric oxide.
3. Protection against oxidative stress: 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to protect neurons from oxidative damage, which is a common feature of many neurological disorders.
实验室实验的优点和局限性
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has several advantages and limitations for use in lab experiments. Some of the advantages of this compound include:
1. High purity: The synthesis method for 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been optimized to produce high yields of pure product, making it readily available for scientific research.
2. Versatility: This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.
3. Low toxicity: 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to have low toxicity, making it safe for use in lab experiments.
Some of the limitations of this compound include:
1. Limited solubility: 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Limited stability: This compound is relatively unstable and can degrade over time, which can affect the reproducibility of experiments.
未来方向
There are several future directions for research on 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol. Some of the most promising directions include:
1. Investigating the potential therapeutic applications of this compound in the treatment of neurological disorders such as anxiety and epilepsy.
2. Studying the effects of this compound on other signaling pathways involved in neuronal function, such as the glutamatergic and dopaminergic systems.
3. Developing new synthesis methods for 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol that improve yield and purity.
4. Investigating the potential use of this compound as a tool for studying the role of nitric oxide in neuronal signaling.
Conclusion:
In conclusion, 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol is a valuable tool for scientific research due to its various biochemical and physiological effects. This compound has been extensively studied for its potential applications in the fields of pharmacology, biochemistry, and neuroscience, and has been found to modulate the activity of GABA-A receptors, nitric oxide synthase, and protect neurons from oxidative stress. While there are limitations to the use of this compound in lab experiments, it remains a promising area of research for the future.
合成方法
The synthesis of 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol involves the reaction of 3-nitrophenol with 1,2,5-thiadiazepane-5-thione in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with epichlorohydrin to form the final compound. The synthesis method has been optimized to produce high yields of pure 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol, making it readily available for scientific research.
科学研究应用
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been extensively researched for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects that make it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience. Some of the most common applications of this compound include:
1. Studying the effects of GABA-A receptor modulation: 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to modulate the activity of GABA-A receptors, which are important targets for many drugs used in the treatment of anxiety, epilepsy, and other neurological disorders.
2. Investigating the role of nitric oxide in neuronal signaling: Nitric oxide is an important signaling molecule in the brain, and 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to modulate the activity of nitric oxide synthase, which is responsible for the production of nitric oxide.
3. Studying the effects of oxidative stress on neuronal function: Oxidative stress is a common feature of many neurological disorders, and 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to protect neurons from oxidative damage.
属性
IUPAC Name |
1-(1,2,5-dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c16-12(9-14-4-6-20-21-7-5-14)10-19-13-3-1-2-11(8-13)15(17)18/h1-3,8,12,16H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQORVUEDLQYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1CC(COC2=CC=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

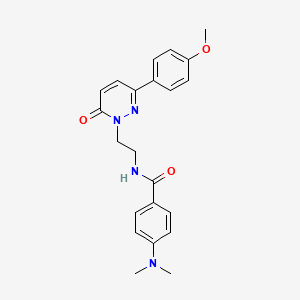
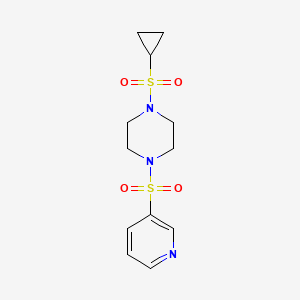
![3-[3-Oxo-3-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propyl]quinazolin-4-one](/img/structure/B2553784.png)
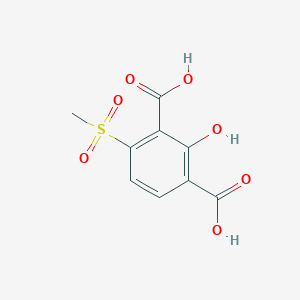
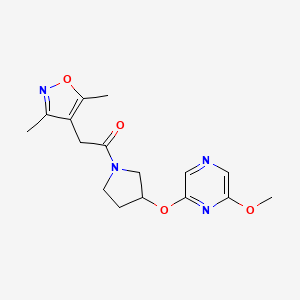
![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2553788.png)
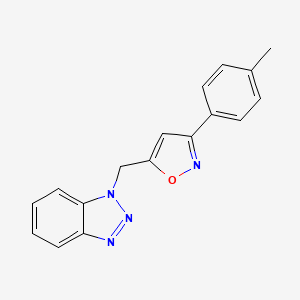

![3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2553792.png)
![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2553795.png)


